(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Angiotensin I/II (3-7) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I/II (3-7) is formed through the enzymatic cleavage of angiotensin I and angiotensin II by various peptidases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of angiotensin I/II (3-7) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of angiotensin peptides often involves recombinant DNA technology. This method uses genetically engineered microorganisms to produce large quantities of the peptide. The microorganisms are cultured in bioreactors, and the peptide is extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions
Angiotensin I/II (3-7) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) for reduction reactions.
Substitution reagents: Various amino acid derivatives for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
Scientific Research Applications
Angiotensin I/II (3-7) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and renal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Angiotensin I/II (3-7) exerts its effects by binding to specific receptors in the body, such as the Mas receptor. This binding activates various signaling pathways, including the nitric oxide pathway, which leads to vasodilation and reduced blood pressure. The peptide also has anti-inflammatory and anti-fibrotic effects, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Angiotensin I: A precursor to angiotensin II, involved in blood pressure regulation.
Angiotensin II: A potent vasoconstrictor that increases blood pressure.
Angiotensin (1-7): A peptide with vasodilatory and anti-inflammatory properties
Uniqueness
Angiotensin I/II (3-7) is unique due to its specific sequence and the distinct biological effects it exerts compared to other angiotensin peptides. Its ability to activate the Mas receptor and promote vasodilation sets it apart from angiotensin II, which primarily causes vasoconstriction .
Properties
IUPAC Name |
1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUCUPESSMDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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